molecular formula C12H18O3 B12522861 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester CAS No. 667866-77-5

3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester

Cat. No.: B12522861
CAS No.: 667866-77-5
M. Wt: 210.27 g/mol
InChI Key: QCAOPDLGNRCQCL-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method includes the reaction of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furans.

Scientific Research Applications

3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester
  • 3-Furancarboxylic acid, 2-methyl-5-(4-morpholinylsulfonyl)-, methyl ester
  • 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, ethyl ester

Uniqueness

3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester is unique due to its specific substituents on the furan ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 2-methyl-5-(2-methylpropyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-5-14-12(13)11-7-10(6-8(2)3)15-9(11)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAOPDLGNRCQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475834
Record name 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667866-77-5
Record name 3-Furancarboxylic acid, 2-methyl-5-(2-methylpropyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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